molecular formula C19H19ClFN5O2S B2371546 3-chloro-4-fluoro-N~1~-{1-[3-(4-pyridyl)-1H-pyrazol-5-yl]-3-piperidyl}-1-benzenesulfonamide CAS No. 1297612-29-3

3-chloro-4-fluoro-N~1~-{1-[3-(4-pyridyl)-1H-pyrazol-5-yl]-3-piperidyl}-1-benzenesulfonamide

Cat. No.: B2371546
CAS No.: 1297612-29-3
M. Wt: 435.9
InChI Key: ARJJDGHEUUUOJU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the pyridyl and piperidyl groups, as well as the introduction of the chloro and fluoro substituents . The exact synthesis process would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the pyridyl and piperidyl rings .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions occur. It could potentially undergo a variety of reactions, including those typical of pyridyl and piperidyl compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined by its molecular structure. Unfortunately, specific information about these properties is not available .

Scientific Research Applications

Aurora Kinase Inhibitor

The compound acts as an Aurora kinase inhibitor, which may be useful in cancer treatment. This application is significant because Aurora kinases are crucial for cell division, and their inhibition can hinder the growth of cancer cells (ロバート ヘンリー,ジェームズ, 2006).

Synthesis and Bioactivity Studies

Studies on the synthesis and bioactivity of compounds related to 3-chloro-4-fluoro-N1-{1-[3-(4-pyridyl)-1H-pyrazol-5-yl]-3-piperidyl}-1-benzenesulfonamide show potential in cytotoxicity, tumor specificity, and as carbonic anhydrase inhibitors. These aspects are crucial for developing new anticancer agents (Gul et al., 2016).

Potential in COX-2 Inhibition

Another study focuses on the synthesis of similar compounds for cyclooxygenase-2 (COX-2) inhibiting properties. COX-2 inhibitors can have therapeutic applications in reducing inflammation and pain, especially in conditions like arthritis (Pal et al., 2003).

Antimicrobial Activity

Compounds related to 3-chloro-4-fluoro-N1-{1-[3-(4-pyridyl)-1H-pyrazol-5-yl]-3-piperidyl}-1-benzenesulfonamide exhibit significant antimicrobial properties. These findings suggest potential applications in combating bacterial and fungal infections (Mistry et al., 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it is a pharmaceutical compound, its mechanism of action would involve interacting with specific biological targets to produce a therapeutic effect .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

The future directions for research on this compound could include exploring its potential uses in various fields, such as medicine or agriculture, as well as investigating its properties and behavior under different conditions .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-chloro-4-fluoro-N~1~-{1-[3-(4-pyridyl)-1H-pyrazol-5-yl]-3-piperidyl}-1-benzenesulfonamide' involves the reaction of 3-chloro-4-fluoroaniline with 1-(3-(4-pyridyl)-1H-pyrazol-5-yl)-3-piperidinol in the presence of a coupling agent, followed by sulfonation with benzenesulfonyl chloride.", "Starting Materials": [ "3-chloro-4-fluoroaniline", "1-(3-(4-pyridyl)-1H-pyrazol-5-yl)-3-piperidinol", "coupling agent", "benzenesulfonyl chloride" ], "Reaction": [ "Step 1: 3-chloro-4-fluoroaniline is reacted with 1-(3-(4-pyridyl)-1H-pyrazol-5-yl)-3-piperidinol in the presence of a coupling agent, such as N,N'-diisopropylcarbodiimide (DIC) or N,N'-dicyclohexylcarbodiimide (DCC), to form the intermediate 3-chloro-4-fluoro-N~1~-{1-[3-(4-pyridyl)-1H-pyrazol-5-yl]-3-piperidyl}aniline.", "Step 2: The intermediate is then sulfonated with benzenesulfonyl chloride in the presence of a base, such as triethylamine or pyridine, to form the final product, 3-chloro-4-fluoro-N~1~-{1-[3-(4-pyridyl)-1H-pyrazol-5-yl]-3-piperidyl}-1-benzenesulfonamide." ] }

CAS No.

1297612-29-3

Molecular Formula

C19H19ClFN5O2S

Molecular Weight

435.9

IUPAC Name

3-chloro-4-fluoro-N-[1-(5-pyridin-4-yl-1H-pyrazol-3-yl)piperidin-3-yl]benzenesulfonamide

InChI

InChI=1S/C19H19ClFN5O2S/c20-16-10-15(3-4-17(16)21)29(27,28)25-14-2-1-9-26(12-14)19-11-18(23-24-19)13-5-7-22-8-6-13/h3-8,10-11,14,25H,1-2,9,12H2,(H,23,24)

InChI Key

ARJJDGHEUUUOJU-UHFFFAOYSA-N

SMILES

C1CC(CN(C1)C2=NNC(=C2)C3=CC=NC=C3)NS(=O)(=O)C4=CC(=C(C=C4)F)Cl

solubility

not available

Origin of Product

United States

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